molecular formula C21H21N3O6 B14730230 Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate CAS No. 5345-36-8

Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate

Cat. No.: B14730230
CAS No.: 5345-36-8
M. Wt: 411.4 g/mol
InChI Key: VHTMPLBPFWXKOY-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate is an organic compound that belongs to the class of nitriles and esters This compound is characterized by the presence of a cyano group, nitrophenyl groups, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Nitroalkene Intermediate: The reaction between 4-nitrobenzaldehyde and a suitable nitroalkane under basic conditions to form a nitroalkene intermediate.

    Michael Addition: The nitroalkene intermediate undergoes a Michael addition with ethyl cyanoacetate in the presence of a base to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitriles or esters.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving nitriles and esters.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The cyano and nitrophenyl groups may play a role in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-4-(4-methylphenyl)-2-[2-(4-methylphenyl)ethyl]butanoate
  • Ethyl 2-cyano-4-(4-chlorophenyl)-2-[2-(4-chlorophenyl)ethyl]butanoate
  • Ethyl 2-cyano-4-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]butanoate

Uniqueness

Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate is unique due to the presence of nitrophenyl groups, which can impart distinct chemical and physical properties

Properties

CAS No.

5345-36-8

Molecular Formula

C21H21N3O6

Molecular Weight

411.4 g/mol

IUPAC Name

ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate

InChI

InChI=1S/C21H21N3O6/c1-2-30-20(25)21(15-22,13-11-16-3-7-18(8-4-16)23(26)27)14-12-17-5-9-19(10-6-17)24(28)29/h3-10H,2,11-14H2,1H3

InChI Key

VHTMPLBPFWXKOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=C(C=C1)[N+](=O)[O-])(CCC2=CC=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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